(2-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound (2-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a 4,5-dihydroimidazole core substituted with a 2-methoxyphenyl methanone group and a 4-methylbenzylthio side chain. This structure combines electron-donating (methoxy) and lipophilic (methylbenzyl) moieties, which may influence its physicochemical properties and biological activity. Below, we compare this compound with structurally related analogs to highlight key distinctions in synthesis, properties, and applications.
Properties
IUPAC Name |
(2-methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-7-9-15(10-8-14)13-24-19-20-11-12-21(19)18(22)16-5-3-4-6-17(16)23-2/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAXGLJJMHVLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.
Chemical Reactions Analysis
Types of Reactions
(2-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule featuring a methoxyphenyl group and a thioether-linked imidazole derivative, making it of interest in medicinal chemistry. The specific biological activity of this compound is not fully understood, but its unique structure suggests potential biological activities. Further investigation into its pharmacokinetics and mechanisms of action are needed to understand its applications.
Here's a detailed look at potential applications, based on the structural features and activities of similar compounds:
Scientific Research Applications
- Medicinal Chemistry The imidazole ring in the compound is known for its presence in bioactive compounds, suggesting potential applications in medicinal chemistry. The uniqueness of this compound lies in the combination of both thioether and imidazole functionalities, which may enhance its biological activity compared to other similar compounds. This dual functionality could allow for specific interactions with biological targets that are not achievable with simpler structures.
- Biological Activity Screening High-throughput screening methods could facilitate rapid assessment of biological activity across various targets. Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities.
- Interaction Studies Interaction studies are crucial for understanding how this compound behaves in biological systems. These reactions can be mediated by enzymes in biological systems, highlighting the compound's relevance in biochemical pathways.
Structural Similarities and Potential Activities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylimidazole | Imidazole ring | Antifungal, anticancer |
| Thioether derivatives | Thioether linkage | Antimicrobial |
| Methoxy-substituted phenols | Methoxy group | Anti-inflammatory |
Mechanism of Action
The mechanism of action of (2-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs
The target compound belongs to a class of 4,5-dihydroimidazole derivatives with aryl methanone and benzylthio substituents. Key analogs include:
Key Observations :
- Lipophilicity: The 4-methylbenzylthio substituent increases lipophilicity (logP) relative to polar groups like ethanol or heterocyclic thiophene . This may improve membrane permeability but reduce aqueous solubility.
- Steric Bulk : The trifluoromethyl group in introduces steric hindrance and electronic effects distinct from the methyl group in the target compound.
Comparison with Analogs :
Physicochemical Properties
While explicit data (e.g., logP, solubility) are unavailable in the evidence, trends can be inferred:
Biological Activity
The compound (2-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This compound incorporates a methoxyphenyl group and a thioether-linked imidazole derivative, which are known for their roles in various bioactive compounds. Although the specific biological activities of this compound have not been fully elucidated, preliminary studies suggest it may exhibit antimicrobial , anticancer , and anti-inflammatory properties.
Structural Overview
The structural components of the compound include:
- Methoxyphenyl Group : Known for enhancing anti-inflammatory effects.
- Thioether Linkage : Commonly associated with antimicrobial properties.
- Imidazole Ring : Frequently investigated for anticancer activity.
Antimicrobial Activity
Compounds containing thioether functionalities have shown promise as antimicrobial agents. The presence of the thioether group in this compound suggests potential effectiveness against various microbial strains. Studies on similar thioether-containing compounds indicate that they can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
Anticancer Properties
Imidazole derivatives are often explored for their anticancer properties. The imidazole ring in this compound may interact with cellular targets involved in cancer progression, potentially inhibiting tumor growth. Research indicates that imidazole compounds can induce apoptosis in cancer cells and inhibit angiogenesis.
Anti-inflammatory Effects
The methoxy group is known to enhance the anti-inflammatory properties of compounds. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX). This activity could be beneficial in treating conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into the potential biological activities of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylimidazole | Imidazole ring | Antifungal, anticancer |
| Thioether derivatives | Thioether linkage | Antimicrobial |
| Methoxy-substituted phenols | Methoxy group | Anti-inflammatory |
This table illustrates that the combination of both thioether and imidazole functionalities in the target compound may enhance its biological activity compared to simpler structures.
Understanding the mechanism of action for this compound is crucial for elucidating its biological effects. Potential interactions include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors to modulate physiological responses.
- Cell Membrane Interaction : The thioether group might interact with lipid membranes, affecting cellular integrity.
Q & A
Q. What are the common synthetic strategies for preparing (2-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via condensation of α-ketoesters or aldehydes with amines and thiourea derivatives. For example, substituted imidazoles are often synthesized using a four-component reaction involving aldehydes, ammonium acetate, and thiols under reflux conditions with acetic acid as a catalyst . The methoxyphenyl and benzylthio groups are introduced through nucleophilic substitution or coupling reactions. Crystallization in polar solvents (e.g., ethanol) is commonly used for purification .
Q. How is the structural characterization of this compound performed?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX software suite (e.g., SHELXL) is widely used for refining crystallographic data, particularly for resolving hydrogen bonding and stereochemical configurations . Complementary techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- Mass spectrometry (ESI-TOF) for molecular weight validation.
- FT-IR to identify functional groups like C=O (1650–1700 cm⁻¹) and S–C (600–700 cm⁻¹) .
Q. What functional groups are critical for bioactivity in this compound?
Methodological Answer: Key functional groups include:
- Imidazole ring : Facilitates hydrogen bonding and π-π stacking interactions with biological targets.
- Methoxyphenyl group : Enhances lipophilicity and membrane permeability.
- Benzylthio moiety : Contributes to redox activity and sulfur-mediated binding.
Structure-activity relationship (SAR) studies recommend modifying the 4-methylbenzyl group to optimize steric effects, as seen in analogous imidazole derivatives .
Q. What in vitro assays are used to screen its biological activity?
Methodological Answer: Standard assays include:
- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antimicrobial testing : Agar dilution methods against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with positive controls like celecoxib.
Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Methodological Answer: Yield optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling to attach aryl groups.
- Solvent effects : Using DMF or DMSO to enhance solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) .
Controlled experiments with fractional factorial design (e.g., varying temperature, solvent, and catalyst) are recommended to identify key variables .
Q. How are contradictions between spectroscopic and crystallographic data resolved?
Methodological Answer: Discrepancies (e.g., unexpected tautomerism in NMR vs. SC-XRD) require:
Q. What methodologies assess its environmental fate and biodegradation?
Methodological Answer: Environmental persistence is evaluated via:
- Hydrolysis studies : Incubation at pH 3–9 (37°C) with HPLC monitoring.
- Photodegradation : UV-Vis exposure (254 nm) in aqueous solutions.
- Soil adsorption assays : Batch equilibrium methods with LC-MS quantification.
OECD Guidelines 301/302 are typically followed for standardized testing .
Q. How can computational modeling predict its binding to biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with proteins (e.g., kinases). Key steps:
Q. What advanced applications exist in bioimaging or drug delivery?
Methodological Answer: The compound’s imidazole core can be functionalized for:
Q. How are solubility challenges addressed in formulation studies?
Methodological Answer: Strategies include:
- Co-crystallization : With succinic acid to enhance aqueous solubility.
- Nanoemulsions : High-pressure homogenization (20,000 psi) using lecithin stabilizers.
- Cyclodextrin inclusion complexes : Phase-solubility diagrams to determine stability constants (e.g., β-CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
